Cas no 1807003-67-3 (1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene)
1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene
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- Inchi: 1S/C8H7BrFNO2/c1-2-5-3-4-6(11(12)13)8(10)7(5)9/h3-4H,2H2,1H3
- InChI Key: SOUVKBFPSAZQIJ-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1CC)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- XLogP3: 3.3
- Topological Polar Surface Area: 45.8
1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010000653-250mg |
1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene |
1807003-67-3 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
| Alichem | A010000653-500mg |
1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene |
1807003-67-3 | 97% | 500mg |
798.70 USD | 2021-07-06 | |
| Alichem | A010000653-1g |
1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene |
1807003-67-3 | 97% | 1g |
1,504.90 USD | 2021-07-06 |
1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene
Research Brief on 1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene (CAS: 1807003-67-3) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene (CAS: 1807003-67-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings regarding its synthesis, reactivity, and potential therapeutic applications, as well as highlight its role in drug discovery and development.
Recent studies have demonstrated that 1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene serves as a critical building block in the synthesis of novel heterocyclic compounds, particularly in the development of kinase inhibitors and antimicrobial agents. Its unique structural features, including the bromo, fluoro, and nitro substituents, enable selective functionalization, making it a valuable scaffold for medicinal chemistry. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its use in the synthesis of potent EGFR inhibitors, showcasing its potential in targeted cancer therapies.
In addition to its synthetic utility, 1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene has been investigated for its role in the development of radiopharmaceuticals. The presence of the fluorine atom allows for the incorporation of 18F isotopes, facilitating its use in positron emission tomography (PET) imaging. A recent preclinical study highlighted its application in the labeling of tumor-targeting probes, underscoring its dual functionality as both a synthetic intermediate and a diagnostic tool.
Furthermore, advancements in green chemistry have explored the sustainable synthesis of 1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene. Researchers have developed catalytic methods to minimize hazardous byproducts, aligning with the pharmaceutical industry's growing emphasis on environmentally friendly processes. These innovations not only improve the scalability of its production but also reduce the environmental footprint of drug manufacturing.
In conclusion, 1-Bromo-6-ethyl-2-fluoro-3-nitrobenzene (CAS: 1807003-67-3) represents a multifaceted compound with broad applications in drug discovery, diagnostics, and sustainable chemistry. Its continued exploration is expected to yield novel therapeutic agents and innovative methodologies, further solidifying its importance in the chemical biology and pharmaceutical sectors. Future research should focus on optimizing its synthetic routes and expanding its utility in emerging areas such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors.
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